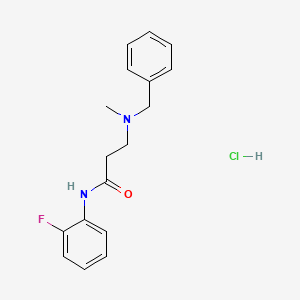
N~3~-benzyl-N~1~-(2-fluorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-benzyl-N~1~-(2-fluorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride is a chemical compound that is widely used in scientific research. This compound is also known as BFM-1, and it is a potent inhibitor of the proteasome, which is a complex protein structure that plays a vital role in the regulation of various cellular processes. The inhibition of proteasome activity has been shown to have therapeutic potential in the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of BFM-1 involves the inhibition of the proteasome, which is a complex protein structure that plays a vital role in the regulation of various cellular processes. The proteasome is responsible for the degradation of misfolded and damaged proteins, as well as the regulation of the cell cycle, DNA repair, and immune responses. BFM-1 binds to the active site of the proteasome and inhibits its activity, leading to the accumulation of misfolded proteins and activation of the unfolded protein response pathway. This pathway leads to cell death in cancer cells and has been shown to have therapeutic potential in the treatment of various diseases.
Biochemical and Physiological Effects:
BFM-1 has been shown to have several biochemical and physiological effects. The inhibition of the proteasome by BFM-1 leads to the accumulation of misfolded proteins and activation of the unfolded protein response pathway, which leads to cell death in cancer cells. Additionally, BFM-1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease. BFM-1 has also been shown to regulate immune responses and inflammation by inhibiting the proteasome.
Avantages Et Limitations Des Expériences En Laboratoire
BFM-1 has several advantages for lab experiments, including its potency as a proteasome inhibitor, its specificity for the proteasome, and its ability to induce cell death in cancer cells. However, BFM-1 also has some limitations, including its low solubility in aqueous solutions, its cytotoxicity at high concentrations, and the potential for off-target effects.
Orientations Futures
There are several future directions for the research on BFM-1. One direction is to study the potential of BFM-1 as a therapeutic agent in the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Another direction is to develop more potent and specific proteasome inhibitors based on the structure of BFM-1. Additionally, the role of proteasome inhibition in the regulation of immune responses and inflammation needs to be further studied. Finally, the potential for off-target effects of BFM-1 needs to be addressed in future research.
Méthodes De Synthèse
The synthesis of BFM-1 involves several steps, starting from the reaction of 2-fluorobenzaldehyde with N-methyl-beta-alanine to form N~1~-(2-fluorophenyl)-N~3~-methyl-beta-alanine. This intermediate is then reacted with benzylamine to form N~3~-benzyl-N~1~-(2-fluorophenyl)-N~3~-methyl-beta-alaninamide. The final step involves the addition of hydrochloric acid to obtain BFM-1 hydrochloride salt. The overall yield of this synthesis method is around 40%.
Applications De Recherche Scientifique
BFM-1 has been extensively used in scientific research to study the role of proteasome inhibition in various cellular processes. This compound has been shown to induce cell death in cancer cells by inhibiting the proteasome, which leads to the accumulation of misfolded proteins and activation of the unfolded protein response pathway. BFM-1 has also been used to study the role of proteasome inhibition in the regulation of immune responses and inflammation. Additionally, BFM-1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.
Propriétés
IUPAC Name |
3-[benzyl(methyl)amino]-N-(2-fluorophenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O.ClH/c1-20(13-14-7-3-2-4-8-14)12-11-17(21)19-16-10-6-5-9-15(16)18;/h2-10H,11-13H2,1H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBMHGAFUFFHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)NC1=CC=CC=C1F)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5970974.png)
![1-(4-ethoxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5970986.png)
![2-[4-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B5970991.png)
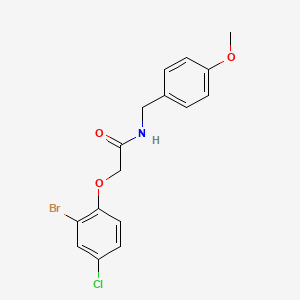
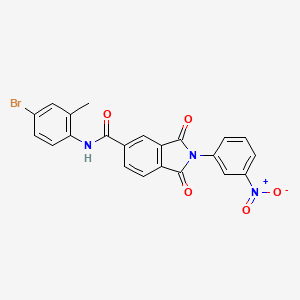
![1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5971014.png)
![2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid](/img/structure/B5971018.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5971025.png)
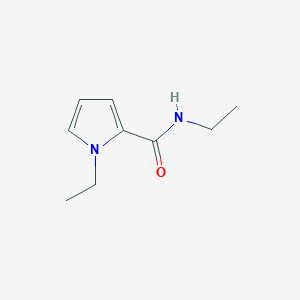
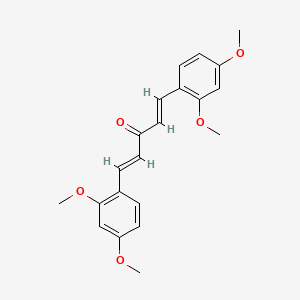
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)
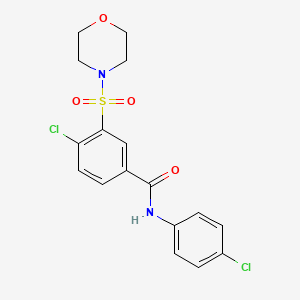
![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)
![2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971062.png)
